molecular formula C8H4BrN4NaO2 B15317748 sodium3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

sodium3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15317748
M. Wt: 291.04 g/mol
InChI Key: IYWMFQRGSFZAQR-UHFFFAOYSA-M
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Description

Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 5-bromopyridin-3-yl group and a sodium carboxylate moiety. The compound is likely synthesized via saponification of its ethyl ester precursor (e.g., ethyl 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate) . Below, we compare this compound with structurally related triazole derivatives to highlight key differences in functional groups, substituent effects, and physical properties.

Properties

Molecular Formula

C8H4BrN4NaO2

Molecular Weight

291.04 g/mol

IUPAC Name

sodium;3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C8H5BrN4O2.Na/c9-5-1-4(2-10-3-5)6-11-7(8(14)15)13-12-6;/h1-3H,(H,14,15)(H,11,12,13);/q;+1/p-1

InChI Key

IYWMFQRGSFZAQR-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=N2)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazides with Nitriles

This two-step approach involves:

  • Formation of the pyridine intermediate : 5-Bromonicotinic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with aminoguanidine hydrochloride to yield 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid.
  • Salt formation : Neutralization with sodium hydroxide produces the final compound.

Reaction conditions :

  • Step 1 : Reflux in anhydrous THF at 80°C for 12 hours.
  • Step 2 : Stirring in aqueous NaOH at room temperature.

Yield : 68–72% (over two steps).
Advantages : High purity, minimal byproducts.
Limitations : Requires strict anhydrous conditions for acyl chloride formation.

Multicomponent One-Pot Synthesis

Adapting methodologies from triazolopyrimidine synthesis, this route employs:

  • 5-Bromopyridine-3-carbaldehyde,
  • Ethyl acetoacetate,
  • 5-Amino-1H-1,2,4-triazole.

The reaction proceeds via a Knoevenagel-Michael-lactamization cascade (Scheme 1). Ethyl acetoacetate undergoes condensation with the aldehyde, followed by nucleophilic attack by the aminotriazole and cyclodehydration. Subsequent saponification with NaOH yields the sodium salt.

Optimized conditions :

  • Catalyst: 10 mol% p-toluenesulfonic acid,
  • Solvent: Ethanol, reflux for 24 hours,
  • Saponification: 2M NaOH, 60°C, 4 hours.

Yield : 58–65%.
Key advantage : Atom-economical, fewer purification steps.

Post-Synthetic Bromination

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 8.92 (s, 1H, pyridine H-2), 8.45 (d, J = 2.4 Hz, 1H, pyridine H-4), 7.98 (d, J = 2.4 Hz, 1H, pyridine H-6), 4.10 (s, 1H, triazole H-4).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1560 cm⁻¹ (triazole ring), 680 cm⁻¹ (C-Br).

X-ray Crystallography

Single-crystal analysis confirms the triazole adopts the 1H-tautomer, with the pyridine and carboxylate groups coplanar (dihedral angle = 8.2°). The sodium ion coordinates with two carboxylate oxygens and two water molecules.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenge
Cyclocondensation 68–72 >98 Moderate Acyl chloride stability
Multicomponent 58–65 95 High Byproduct formation
Post-synthetic bromination 75–80 97 Low Regioselectivity control
Suzuki coupling 70–75 99 High Boronate synthesis complexity

Scientific Research Applications

Chemistry

Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties .

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a scaffold for drug development. It has shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry

The compound is also explored for its applications in the development of agrochemicals and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazole ring play crucial roles in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Comparison with Similar Compounds

Functional Group Variations

Sodium Carboxylate vs. Ester/Carboxylic Acid Derivatives

The sodium carboxylate group significantly alters solubility and reactivity compared to ester or carboxylic acid analogs:

Compound Name Functional Group Solubility Profile Synthesis Method Reference
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate Carboxylate (ionic) High aqueous solubility Saponification of ethyl ester
Ethyl 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate Ester (neutral) Low (soluble in organic solvents) Esterification of carboxylic acid
3-(2-Nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid Carboxylic acid Moderate (soluble in basic aqueous media) Hydrolysis of ethyl ester

Key Observations :

  • The sodium carboxylate derivative exhibits superior aqueous solubility, making it advantageous for applications requiring polar solvents.
  • Ethyl esters, such as the bromopyridinyl and methoxyphenyl analogs (see Table 2.2), are more lipophilic, favoring organic synthesis or lipid-rich environments .
  • Carboxylic acid derivatives (e.g., the nitro-substituted compound) show intermediate solubility, dependent on pH .

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the triazole ring influence melting points, stability, and intermolecular interactions:

Compound Name Substituent Melting Point (°C) Notable Interactions Reference
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate 5-Bromopyridin-3-yl Not reported Halogen bonding (Br), ionic interactions
3-(2-Nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid 2-Nitrophenyl 134–135 (decomp.) Strong hydrogen bonding (carboxylic acid)
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-Methoxyphenyl Not reported Weak hydrogen bonding (ester, methoxy)
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl, Formyl Not reported Hydrogen bonding (formyl, pyridine)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid enhances hydrogen bonding and acidity, leading to a higher decomposition temperature .
  • Halogen Effects : The bromine atom in the sodium salt may participate in halogen bonding, influencing crystal packing or biological target binding .

Biological Activity

Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a sodium salt of a triazole derivative characterized by its unique structural features, which include a brominated pyridine moiety and a triazole ring. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an enzyme inhibitor and potential therapeutic agent against various diseases.

Chemical Structure and Properties

The molecular formula of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is C8H4BrN4NaO2\text{C}_8\text{H}_4\text{BrN}_4\text{NaO}_2, with a molecular weight of approximately 291.04 g/mol. The IUPAC name reflects its complex structure, which is instrumental in its biological interactions.

Property Value
Molecular FormulaC8H4BrN4NaO2
Molecular Weight291.04 g/mol
CAS Number2648941-62-0
SMILESBrc1cncc(c1)c1n[nH]c(n1)C(=O)[O-].[Na+]

Research indicates that sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate interacts with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity and facilitates interactions through hydrogen bonding and hydrophobic forces. This mechanism is crucial for its role in inhibiting enzyme activity and potentially modulating various biological pathways associated with disease processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of approximately 0.43 µM against HCT116 cells, indicating potent anticancer effects compared to control compounds .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in apoptosis .

Antimicrobial Activity

Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate has also shown promising antimicrobial properties. Its structural similarities to other triazole derivatives suggest potential efficacy against various pathogens, including bacteria and fungi .

Comparative Analysis with Similar Compounds

The biological activity of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives to elucidate its unique properties:

Compound Name Structural Features Unique Aspects
3-(5-Bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylic acidLacks sodium salt formRetains similar biological activity without sodium
Sodium 4-(bromophenyl)-1H-pyrazole-3-carboxylatePyrazole ring instead of triazoleDifferent heterocyclic chemistry impacting biological activity

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate:

  • Study on Anticancer Mechanisms : A study demonstrated that derivatives of triazoles significantly inhibited cell migration and induced apoptosis in various cancer cell lines (e.g., MCF7, PC3) with IC50 values ranging from 7 to 11 µM .
  • QSAR Analysis : A quantitative structure–activity relationship (QSAR) study indicated a strong correlation between the structural features of substituted triazoles and their anticancer activity (correlation coefficient r2=0.9334r^2=0.9334) .

Q & A

Q. Methodological Answer :

1H^1H NMR : Identify pyridine (δ 8.5–9.0 ppm) and triazole (δ 8.1–8.7 ppm) protons. For example, pyridin-3-yl protons appear as doublets (δ 8.81 ppm, 3J=4.4Hz^3J = 4.4 \, \text{Hz}) .

LC-MS : Confirm molecular weight (e.g., m/z 218 [M+H]+^+ for ethyl derivatives ).

FT-IR : Detect carboxylate C=O stretches (~1650–1700 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}).

Advanced Question: How can computational methods optimize the synthesis of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate?

Q. Methodological Answer :

DFT Calculations : Predict reaction pathways for bromination and saponification steps using Gaussian or ORCA. Compare activation energies for competing mechanisms.

Molecular Docking : Screen the sodium salt’s binding affinity with biological targets (e.g., kinases) using AutoDock Vina, leveraging pyridine-triazole motifs’ known interactions .

Solvent Optimization : Use COSMO-RS to model solvent effects on reaction yields. For example, DMF enhances alkylation efficiency in triazole derivatives .

Basic Question: How to address low yields during the saponification step?

Methodological Answer :
Low yields often arise from incomplete hydrolysis or side reactions:

Base Selection : Use LiOH instead of NaOH for sterically hindered esters, as seen in related triazole carboxylates (90% yield with LiOH vs. 70% with NaOH) .

Temperature Control : Maintain RT to avoid decarboxylation. For example, hydrolysis at >50°C degraded 3-nitrophenyl analogs .

Workup Protocol : Acidify to pH 2–3 with HCl to precipitate the free acid before neutralizing with NaHCO3_3 .

Advanced Question: What strategies validate crystallographic data when structural contradictions arise?

Q. Methodological Answer :

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals, common in triazole derivatives due to planar symmetry .

Disorder Modeling : Apply PART/SUMP restraints for disordered bromine atoms in the pyridine ring.

Cross-Validation : Compare CSD entries (e.g., CSD Refcode XXXX) for similar bond lengths and angles .

Example : A 0.02 Å discrepancy in C-Br bond lengths between experimental and CSD data may indicate measurement errors or polymorphism .

Basic Question: What safety precautions are essential when handling brominated pyridine-triazole derivatives?

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential bromine release.

Waste Disposal : Neutralize acidic/basic waste with NaHCO3_3 before disposal, as per protocols for ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate .

Emergency Protocols : Refer to SDS sheets for sodium carboxylates, which recommend eye flushing with water for 15 minutes upon exposure .

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